3-(Aminosulfonyl)thiophene-2-carboxylic acid

Catalog No.
S674945
CAS No.
59337-97-2
M.F
C5H5NO4S2
M. Wt
207.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminosulfonyl)thiophene-2-carboxylic acid

CAS Number

59337-97-2

Product Name

3-(Aminosulfonyl)thiophene-2-carboxylic acid

IUPAC Name

3-sulfamoylthiophene-2-carboxylic acid

Molecular Formula

C5H5NO4S2

Molecular Weight

207.2 g/mol

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)

InChI Key

NRAVSUNXRBRPRE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O
  • Precursor for Analogs and Derivatives: Scientific literature shows the use of Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, a close relative of 3-Sulfamoylthiophene-2-carboxylic acid, as a precursor for the synthesis of analogs and derivatives of tenoxicam []. Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID). This suggests that 3-Sulfamoylthiophene-2-carboxylic acid might also hold potential as a starting material for the development of new drugs with similar properties.

3-(Aminosulfonyl)thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula C5_5H5_5N2_2O4_4S2_2. This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur, along with a carboxylic acid group at the second position and an aminosulfonyl group at the third position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound exists as a hydrate, indicating that it can associate with water molecules in its crystalline form, which may influence its solubility and reactivity in various environments.

  • Oxidation: This compound can be oxidized to yield sulfonic acid derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: The sulfonamide group can undergo reduction to produce an amine, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various substituents onto the thiophene ring, often employing reagents like bromine or nitric acid.

The specific products formed depend on the reaction conditions and reagents used, highlighting the compound's versatility in synthetic chemistry.

Research indicates that 3-(Aminosulfonyl)thiophene-2-carboxylic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to observed therapeutic effects. The compound is under investigation for its utility as a drug candidate for various diseases, showcasing its importance in medicinal chemistry.

The synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid typically involves:

  • Sulfonation Reaction: A common method includes reacting thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as pyridine under reflux conditions.
  • Purification: The resulting product is purified through recrystallization to obtain a high-purity compound.

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and yield during production. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical for large-scale synthesis .

3-(Aminosulfonyl)thiophene-2-carboxylic acid finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its antimicrobial and anti-inflammatory properties.
  • Medicine: Explored as a potential drug candidate for treating various diseases.
  • Industry: Utilized in developing advanced materials, including organic semiconductors and corrosion inhibitors.

Interaction studies involving 3-(Aminosulfonyl)thiophene-2-carboxylic acid focus on its biological targets and mechanisms. These studies aim to elucidate how the compound interacts with enzymes or receptors within biological systems, providing insights into its therapeutic potential. The specific pathways and targets can vary based on the application context.

Several compounds share structural similarities with 3-(Aminosulfonyl)thiophene-2-carboxylic acid. Notable examples include:

  • 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
  • 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid

Uniqueness

3-(Aminosulfonyl)thiophene-2-carboxylic acid is distinct due to its specific substitution pattern on the thiophene ring, which imparts unique chemical reactivity and biological properties compared to similar compounds. This specificity may influence its reactivity profile and potency in various applications, making it a valuable compound in both research and industrial contexts .

By understanding these characteristics, researchers can better appreciate the potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in advancing both chemical synthesis and biological applications.

3-(Aminosulfonyl)thiophene-2-carboxylic acid represents a heterocyclic compound of significant structural complexity, incorporating both thiophene ring systems and functional group diversity that influences its molecular geometry and spectroscopic properties [1] [2]. The compound possesses the molecular formula C₅H₅NO₄S₂ with a molecular weight of 207.23 g/mol, featuring a thiophene ring substituted with both carboxylic acid and aminosulfonyl functional groups at the 2- and 3-positions respectively [1] [2]. The molecular architecture encompasses multiple heteroatoms including sulfur, nitrogen, and oxygen, creating a complex electronic environment that significantly affects the compound's structural characteristics [3].

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of thiophene carboxylic acid derivatives have provided substantial insights into the structural parameters governing these heterocyclic systems [4] [5]. The thiophene ring system in related compounds demonstrates characteristic planarity with minimal deviations from the least-squares plane, typically exhibiting deviations of less than 0.03 Å for constituent atoms [4] [6]. For thiophene-2-carboxylic acid derivatives, crystallographic analysis reveals that the thiophene ring maintains an essentially planar conformation with the carboxylic acid group positioned coplanar or nearly coplanar with the heterocyclic ring [4] [5].

The bond lengths within the thiophene ring system for related compounds consistently fall within the range of 1.34-1.76 Å, with carbon-sulfur bonds typically measuring 1.73-1.75 Å [7]. The carboxylic acid functionality exhibits standard geometric parameters with carbon-oxygen double bond lengths approximately 1.23 Å and carbon-oxygen single bond lengths around 1.31 Å [5]. The aminosulfonyl substituent introduces additional structural complexity through the presence of sulfur-oxygen double bonds measuring approximately 1.43-1.46 Å and sulfur-nitrogen single bonds of approximately 1.62 Å [7].

Intermolecular interactions in crystalline thiophene carboxylic acid derivatives are dominated by hydrogen bonding networks involving the carboxylic acid functionality [8] [6]. These hydrogen bonds typically exhibit O-H⋯O distances ranging from 2.6 to 3.0 Å, contributing to the overall crystal packing arrangements [8]. The aminosulfonyl group provides additional hydrogen bonding opportunities through N-H⋯O interactions, creating complex three-dimensional supramolecular architectures [6].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer)

Proton Nuclear Magnetic Resonance spectroscopy of 3-(Aminosulfonyl)thiophene-2-carboxylic acid reveals characteristic chemical shift patterns consistent with thiophene ring systems and the associated functional groups [9] [10]. The thiophene ring protons appear in the aromatic region between 7.0 and 8.0 parts per million, with the proton at the 4-position typically resonating as a doublet in the range of 7.0-7.5 parts per million due to coupling with the adjacent 5-position proton [9] [11]. The 5-position proton exhibits a downfield shift to approximately 7.5-8.0 parts per million, appearing as a doublet with coupling constants typically ranging from 3.5 to 4.5 Hertz [9] [10].

The aminosulfonyl protons manifest as a broad singlet in the region of 6.5-8.5 parts per million, with the exact chemical shift dependent upon hydrogen bonding interactions and solvent effects [12] [10]. The carboxylic acid proton appears significantly downfield at 10.0-13.0 parts per million as a characteristically broad singlet due to rapid exchange processes and hydrogen bonding [13] [14].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information regarding the electronic environment of individual carbon atoms within the molecular framework [15] [16]. The carboxylic acid carbon appears in the carbonyl region at approximately 160-170 parts per million, consistent with the electron-withdrawing nature of the carboxyl functionality [15] [10]. The thiophene ring carbons exhibit chemical shifts in the aromatic region, with the carbon bearing the carboxylic acid group (C-2) appearing at 145-155 parts per million due to deshielding effects [9] [10]. The carbon substituted with the aminosulfonyl group (C-3) resonates at 130-140 parts per million, while the remaining ring carbons (C-4 and C-5) appear at 120-135 parts per million [9] [16].

Distortionless Enhancement by Polarization Transfer experiments enable the differentiation of carbon environments based on the number of attached hydrogen atoms [17] [18]. In the case of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, Distortionless Enhancement by Polarization Transfer-135 experiments would show the thiophene ring carbons C-4 and C-5 as positive peaks, indicating their identity as methine carbons, while the quaternary carbons C-2 and C-3 would be absent from the Distortionless Enhancement by Polarization Transfer spectrum [17] [19]. The carboxylic acid carbon would similarly be absent due to its quaternary nature [17] [18].

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopic analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid reveals characteristic vibrational frequencies corresponding to the diverse functional groups present within the molecular structure [13] [12]. The carboxylic acid hydroxyl group exhibits a characteristic broad, strong absorption band extending from 3300 to 2400 wavenumbers due to hydrogen bonding interactions [13] [12]. This broad absorption profile results from the formation of intermolecular hydrogen bonds between carboxylic acid groups in the solid state [13] [14].

The aminosulfonyl group contributes multiple distinct vibrational modes to the infrared spectrum [12] [14]. The nitrogen-hydrogen stretching vibrations appear as medium intensity bands in the region of 3350-3550 wavenumbers, with asymmetric stretching typically occurring at higher frequencies (3480-3550 wavenumbers) and symmetric stretching at lower frequencies (3350-3460 wavenumbers) [12]. The sulfur-oxygen stretching vibrations of the sulfonamide group manifest as two strong absorption bands, with the asymmetric stretch appearing at 1350-1370 wavenumbers and the symmetric stretch at 1150-1180 wavenumbers [12] [14].

The carboxylic acid carbonyl group exhibits a strong absorption band in the region of 1700-1730 wavenumbers, characteristic of the carbon-oxygen double bond stretching vibration [13] [12]. The carbon-oxygen single bond stretch of the carboxylic acid appears as a strong band in the range of 1000-1300 wavenumbers [12] [14]. The thiophene ring system contributes aromatic carbon-carbon stretching vibrations appearing as weak to medium intensity bands between 1400 and 1600 wavenumbers [12] [14]. Carbon-sulfur stretching vibrations of the thiophene ring typically appear in the region of 600-700 wavenumbers as medium intensity bands [12].

Computational Chemistry Predictions

Density Functional Theory Calculations

Density Functional Theory computational studies on thiophene carboxylic acid derivatives have provided valuable insights into the electronic structure and geometric optimization of these heterocyclic systems [20] [21]. The B3LYP functional combined with basis sets such as 6-31G* and 6-311++G* has been extensively employed for structural optimization and property prediction of thiophene derivatives [21] [10]. These calculations consistently predict planar geometries for the thiophene ring system with minimal deviation from planarity, in agreement with experimental crystallographic observations [21] [22].

Computational analysis of thiophene-2-carboxylic acid derivatives reveals the presence of conformational isomers arising from rotation about the carbon-carbon bond connecting the carboxylic acid group to the thiophene ring [21]. Density Functional Theory calculations indicate that conformers with internal hydrogen bonding between the carboxylic acid proton and the thiophene sulfur atom exhibit enhanced stability compared to conformers lacking such interactions [21]. These intramolecular hydrogen bonds typically exhibit binding energies of 10-15 kilojoules per mole and significantly influence the reactivity characteristics of the carboxylic acid functionality [21].

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions for infrared spectroscopic assignments [10] [23]. Calculated frequencies typically require scaling factors of 0.96-0.98 when using the B3LYP functional to achieve agreement with experimental observations [10]. The calculated harmonic frequencies for thiophene carboxylic acid derivatives demonstrate excellent correlation with experimental infrared data following appropriate scaling corrections [10] [23].

Thermodynamic properties derived from Density Functional Theory calculations include standard enthalpies of formation, heat capacities, and entropy values [22]. These computational predictions provide valuable thermochemical data for understanding the stability and reactivity patterns of thiophene carboxylic acid derivatives under various conditions [22]. The calculations consistently indicate that the presence of electron-withdrawing substituents such as the aminosulfonyl group significantly affects the electronic distribution within the thiophene ring system [23] [22].

Molecular Orbital Configuration Analysis

Molecular orbital analysis of thiophene derivatives through computational methods reveals the electronic structure governing their chemical behavior and spectroscopic properties [23] [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for thiophene carboxylic acid derivatives typically ranges from 4.5 to 6.0 electron volts, depending upon the nature and position of substituents [23] [7]. The presence of electron-withdrawing groups such as the carboxylic acid and aminosulfonyl functionalities significantly affects the frontier molecular orbital energies and distributions [23] [22].

The highest occupied molecular orbital in thiophene derivatives is typically delocalized across the heterocyclic ring system with significant contribution from the sulfur atom lone pair electrons [23] [7]. The introduction of the aminosulfonyl substituent modifies the electron density distribution, creating regions of enhanced electronegativity that influence the overall molecular reactivity [23] [7]. The lowest unoccupied molecular orbital generally exhibits antibonding character with nodes positioned between bonding atoms within the thiophene framework [23].

Mulliken charge distribution analysis reveals the polarization effects induced by the functional group substitution pattern [10] [22]. The sulfur atom within the thiophene ring typically carries a partial positive charge due to its lower electronegativity compared to oxygen and nitrogen atoms [10] [22]. The carboxylic acid carbon exhibits significant positive charge accumulation due to the electron-withdrawing effects of the adjacent oxygen atoms [22]. The nitrogen atom of the aminosulfonyl group demonstrates partial negative charge character, consistent with its role as an electron-donating substituent through resonance effects [23] [22].

Classical synthetic methodologies for preparing 3-(aminosulfonyl)thiophene-2-carboxylic acid rely primarily on the well-established reactivity patterns of thiophene derivatives, particularly their susceptibility to electrophilic aromatic substitution reactions and the strategic introduction of functional groups through sequential transformations.

Sulfonation Reaction Mechanisms

The fundamental approach to introducing sulfonyl functionality into thiophene derivatives involves direct sulfonation reactions using various sulfur-containing reagents. The most commonly employed method utilizes the reaction of thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a suitable base . This transformation proceeds through an electrophilic aromatic substitution mechanism where the sulfamoyl chloride acts as the electrophilic species attacking the electron-rich thiophene ring.

The reaction mechanism involves several distinct steps: initial coordination of the sulfamoyl chloride to the thiophene substrate, formation of a sigma complex intermediate, and subsequent elimination of hydrogen chloride to restore aromaticity. The regioselectivity of this process is governed by the electronic properties of the thiophene ring, with the 3-position being favored when the 2-position is already occupied by a carboxylic acid group .

Sulfonation MethodReagentsTemperature (°C)Yield (%)Selectivity
Sulfuric Acid RouteThiophene-2-carboxylic acid + H₂SO₄2570-85High (2-position)
Chlorosulfonic AcidThiophene + ClSO₃H80-10075-90High
Fluorosulfonic AcidThiophene + HSO₃F5-1045Moderate
MechanochemicalThiophene + NaHSO₄Room temperature77High

Alternative sulfonation strategies include the use of concentrated sulfuric acid at controlled temperatures to prevent over-sulfonation and decomposition reactions . The sulfonation of thiophenes with sulfuric acid typically requires careful temperature control, with mild conditions around 25°C being optimal for selective 2-position sulfonation while avoiding polymerization side reactions. Industrial processes often employ chlorosulfonic acid as a more reactive sulfonating agent, allowing for efficient conversion under controlled conditions followed by hydrolysis to yield the desired sulfonic acid derivatives .

A particularly noteworthy development is the mechanochemical sulfonation approach using sodium hydrogen sulfate under solvent-free conditions . This environmentally benign method avoids the use of corrosive acids and harsh reaction conditions while achieving good yields of approximately 77%. The mechanochemical approach represents a significant advancement in green chemistry applications for thiophene functionalization.

Carboxylic Acid Functionalization Techniques

The introduction of carboxylic acid functionality into thiophene derivatives can be accomplished through several established methodologies. The most direct approach involves the use of carbon monoxide insertion reactions catalyzed by transition metals, typically palladium complexes, which can efficiently convert thiophene halides to the corresponding carboxylic acid derivatives [3].

Rhodium-catalyzed decarboxylative processes have emerged as particularly effective for thiophene carboxylation reactions [3]. These methods utilize carboxylic acids as traceless directing groups, enabling C-H arylation reactions that can be adapted for the introduction of carboxylic acid functionality. The rhodium(III)-catalyzed decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes provides straightforward access to biaryl scaffolds with diverse substitution patterns [3].

Traditional approaches to carboxylic acid functionalization include the Friedel-Crafts acylation of thiophenes followed by oxidation of the resulting acyl groups. However, these methods often suffer from poor regioselectivity and require harsh oxidation conditions that can lead to decomposition of the sensitive thiophene ring system [4].

More recent developments have focused on the direct carboxylation of thiophenes using carbon dioxide as a sustainable carbon source [5]. Palladium-catalyzed carboxylation reactions can efficiently convert thiophene C-H bonds to carboxylic acid functionality under mild conditions, representing a significant advancement in sustainable synthetic methodology.

Modern Catalytic Approaches

Contemporary synthetic strategies for 3-(aminosulfonyl)thiophene-2-carboxylic acid synthesis have benefited tremendously from advances in transition metal catalysis, which enable highly selective and efficient transformations under mild reaction conditions.

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed coupling reactions represent the cornerstone of modern thiophene functionalization chemistry. The Suzuki-Miyaura cross-coupling reaction has been extensively applied to the synthesis of functionalized thiophene derivatives, though with varying degrees of success depending on the specific catalyst system employed [6].

Catalyst SystemReaction TypeSubstrateYield (%)Catalyst Loading (mol%)
Pd(OAc)₂ + PCy₃Suzuki-Miyaura3-Bromothiophene + Boronic acids28-955-10
Pd(dppf)Cl₂Cross-couplingThiophenecarbaldehydes + Boronic acids15-212
Pd(OAc)₂ + cataCXium AC-H functionalizationThiophene derivatives + Aryl halides956-10
Rh(III) complexesAnnulationThiophenes + Alkynes70-992-5
Ir catalystsC-H arylationThiophenes + Carboxylic acids60-801-3

Early studies using standard palladium acetate and tricyclohexylphosphine combinations yielded only 28% of the desired 3-cyclopropylthiophene product [6]. However, the use of more sophisticated ligand systems, particularly the bulkier and more electron-rich cataCXium A ligand, dramatically improved yields to 95% for certain transformations [6].

Rhodium-catalyzed processes have shown exceptional promise for thiophene functionalization reactions. The rhodium-catalyzed intramolecular transannulation reaction of alkynyl thiadiazoles provides an efficient platform for constructing various 5,n-fused thiophenes with the release of molecular nitrogen [7]. This methodology offers broad functional group compatibility and high regioselectivity, making it particularly attractive for complex molecule synthesis.

Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have demonstrated remarkable efficiency, providing direct evidence for Heck-type pathways that are distinctly different from traditional electrophilic aromatic substitution mechanisms [8]. These processes can deliver thiophene-fused coumarin-type frameworks in good to excellent yields under relatively mild conditions.

Recent developments in palladium-catalyzed aerobic oxidative coupling reactions have enabled the efficient synthesis of bithiophene structures through direct C-H/C-H coupling [9]. The use of 1,10-phenanthroline-5,6-dione as an ancillary ligand, combined with copper(II) acetate as a cocatalyst, allows for aerobic oxidative homocoupling of 2-bromothiophenes with excellent yields reaching 80% or higher [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized thiophene chemistry by enabling rapid, efficient transformations under controlled heating conditions that dramatically reduce reaction times while maintaining high yields and selectivity.

SubstrateTemperature (°C)Time (min)Yield (%)Key Advantages
2-Halobenzonitriles + Methyl thioglycolate13010-3058-96Rapid synthesis, mild conditions
Thienyl boronic acids + Thienyl bromides150-2006-1165-74Solvent-free, environmentally friendly
Thiophene derivatives + Various reagents50-2002596High yields, short reaction times
Thiophene + Silver salts14030-6070-90Improved safety, reproducibility

The microwave-assisted synthesis of 3-aminobenzothiophene scaffolds represents a particularly successful application of this technology [10]. Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to 3-aminobenzothiophenes in yields ranging from 58-96% [10]. This transformation has been successfully applied to the synthesis of kinase inhibitor frameworks, demonstrating the practical utility of microwave-assisted methods in pharmaceutical chemistry.

Solvent-free microwave-assisted coupling reactions using aluminum oxide as a solid support have enabled the rapid synthesis of thiophene oligomers [11]. The coupling of thienyl boronic acids and esters with thienyl bromides under microwave conditions allows for the preparation of quaterthiophene in just 6 minutes with 65% isolated yield, while quinquethiophene can be obtained in 11 minutes with 74% yield [11] [12].

The use of microwave irradiation for thiophene-based ionic liquid synthesis has been optimized using experimental design techniques [13]. The optimized protocol (25 minutes, 200 watts, 50°C) achieved yields up to 96%, representing a significant improvement over conventional thermal reactions at room temperature that required 24-48 hours for similar results [13].

Microwave-assisted protocols using palladium/β-cyclodextrin cross-linked nanocatalysts have been developed for green functionalization of thiophenes [14]. This sustainable approach uses γ-valerolactone as a bio-based solvent and demonstrates limited metal leaching, making it an efficient process with high atom economy [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-(aminosulfonyl)thiophene-2-carboxylic acid presents numerous technical, economic, and environmental challenges that must be addressed through systematic process development and optimization.

Continuous Flow Reactor Applications

Continuous flow technology has emerged as a transformative approach for thiophene production, offering significant advantages in terms of process intensification, improved safety, and enhanced process control compared to traditional batch operations.

Challenge CategorySpecific IssuesSolutions/StrategiesEconomic Impact
Flow Reactor DesignHeat transfer, residence time optimizationPacked-bed reactors, automated systemsHigh capital investment
Process ControlTemperature uniformity, mixing efficiencyAdvanced process monitoring, feedback controlOperational cost reduction
Catalyst IntegrationHeterogeneous catalyst stability, regenerationContinuous catalyst replacement, in-situ regenerationImproved process economics
Product QualityConsistent product specifications, impurity controlReal-time analytics, process optimizationEnhanced market competitiveness

The development of continuous flow methodologies for thiophene arylation has demonstrated significant promise for industrial applications [15]. Using a packed-bed reactor containing potassium carbonate as the solid base and an automated system, reliable thiophene arylation can be achieved with yields up to 90% within residence times of 30-60 minutes [15]. This approach is suitable for a wide variety of substrates and allows gram-scale synthesis with high productivity.

Continuous flow synthesis of poly(3-hexylthiophene) has been successfully demonstrated using controlled polymerization techniques [16]. The accurate addition of nickel catalyst to thiophene Grignard monomers in flow enables precise molecular weight control, though challenges remain with catalyst solubility and stability in flow systems [16].

The implementation of continuous flow reactors for thiophene synthesis requires careful consideration of reaction kinetics and heat transfer characteristics. The highly endothermic nature of thiophene formation reactions, requiring approximately 28,000 calories per gram molecular weight of thiophene produced from normal butane, necessitates efficient heat supply systems and temperature control strategies [17].

Automated flow systems have been developed for multi-step thiophene synthesis processes, including sequential C-H arylation, reduction, and carbonylation reactions using the same palladium catalyst under different gas atmospheres [14]. These one-pot processes demonstrate the potential for continuous manufacturing of complex thiophene derivatives with high atom economy.

Purification and Crystallization Strategies

The purification of 3-(aminosulfonyl)thiophene-2-carboxylic acid presents unique challenges due to the presence of multiple functional groups that can complicate separation processes and the tendency of thiophene derivatives to form complex mixtures during synthesis.

Purification MethodTarget Purity (%)Key ChallengesIndustrial Solutions
Precipitation crystallization>99.5Solvent selection, cooling controlControlled anti-solvent addition
Distillative purification>97Close boiling points, thermal decompositionMulti-stage distillation, reduced pressure
Extractive separation>95Selective extraction, solvent recoveryLiquid-liquid extraction, membrane separation
Chromatographic methods>99Scale limitations, costPreparative chromatography, continuous methods

Traditional purification methods for thiophenes include precipitation by cooling solutions below the melting point of the target compound [18]. This approach involves either cooling a solution of thiophene in at least one solvent or adding thiophene to a cooled solvent solution [18]. The solutions must be cooled to temperatures below the melting point of the thiophene to achieve effective precipitation.

Distillative purification represents the most commonly employed industrial method for thiophene purification, though it faces significant challenges due to the close boiling points of thiophene derivatives and impurities [19]. The optimization of distillation conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis operations.

Selective oxidation methods have been developed for removing mercaptan impurities from thiophene products [20]. The process involves selectively oxidizing mercaptans to form polysulfides, followed by distillation of the purified thiophene. This approach addresses the challenge of separating mercaptans that have boiling points close to thiophene and can affect the olfactory properties of commercial products.

Advanced separation techniques using supramolecular hosts have shown promise for thiophene purification [21]. Cucurbit [3]uril has been employed as an adsorbent for selectively removing thiophene from benzene mixtures, achieving selectivities of 99.3% in vapor-phase and 100% in liquid-phase separations. This environmentally friendly approach offers low energy consumption and high selectivity advantages.

Crystal engineering approaches have been developed for controlling the solid-state properties of thiophene derivatives [22]. Systematic cocrystallization studies using Molecular Electrostatic Potential Surface calculations can guide the formation of desired crystal forms with improved purification characteristics.

The development of continuous crystallization processes for thiophene derivatives requires careful control of nucleation and crystal growth kinetics. Anti-solvent crystallization techniques, combined with controlled nucleation strategies, can provide consistent product quality while minimizing the formation of polymorphic impurities that can complicate downstream processing.

Industrial purification strategies must also address environmental considerations, including solvent recovery and waste minimization. The implementation of green chemistry principles in thiophene purification processes requires the development of environmentally benign solvents and efficient solvent recycling systems to minimize the environmental impact of large-scale production operations.

Process analytical technology plays a crucial role in industrial thiophene purification, enabling real-time monitoring of product quality and process optimization. Advanced analytical techniques, including high-performance liquid chromatography and spectroscopic methods, provide the necessary feedback for maintaining consistent product specifications and optimizing purification efficiency.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

59337-97-2

Wikipedia

2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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